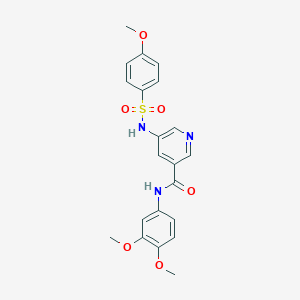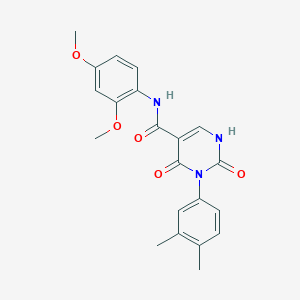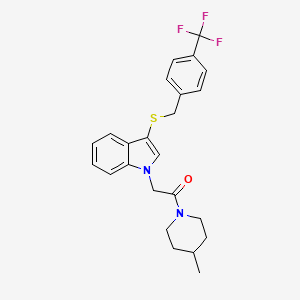![molecular formula C22H19N5O3S2 B11283586 N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine](/img/structure/B11283586.png)
N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core, a 4-methoxybenzyl group, and a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 4-methoxybenzyl and 4-methylphenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact. The choice of reagents, solvents, and purification techniques is crucial to achieving high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, with solvents like dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Methoxybenzyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine
- **N-(4-Methoxybenzyl)-N-{3-[(4-fluorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine
- **N-(4-Methoxybenzyl)-N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine
Uniqueness
The uniqueness of N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine lies in its specific combination of functional groups and structural features, which confer distinct electronic, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H19N5O3S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C22H19N5O3S2/c1-14-3-9-17(10-4-14)32(28,29)22-21-24-20(19-18(11-12-31-19)27(21)26-25-22)23-13-15-5-7-16(30-2)8-6-15/h3-12H,13H2,1-2H3,(H,23,24) |
InChI Key |
VIKICWFVIUDRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-(4-fluorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one](/img/structure/B11283507.png)
![ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B11283514.png)
![[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11283515.png)
![3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11283520.png)

![2-[8-methoxy-5-methyl-3-(2-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11283527.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one](/img/structure/B11283540.png)
![2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B11283544.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11283559.png)
![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11283569.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)acetamide](/img/structure/B11283577.png)

![2-Butyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11283583.png)
